
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a bromine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Acetylation: Acetic anhydride and pyridine.
Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents at the 3-position.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the acetyl and bromine groups.
2-Acetylindole: Lacks the tert-butyl ester and bromine groups.
3-Bromoindole: Lacks the acetyl and tert-butyl ester groups.
Uniqueness
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups attached to the indole ring. This unique structure allows for specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H16BrNO3 |
|---|---|
Molekulargewicht |
338.20 g/mol |
IUPAC-Name |
tert-butyl 2-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
FIJFZFMBGOETJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


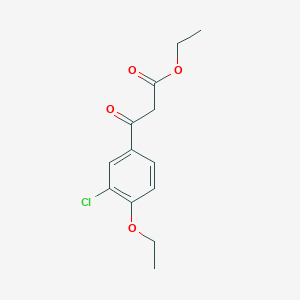
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
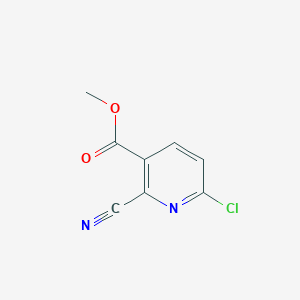
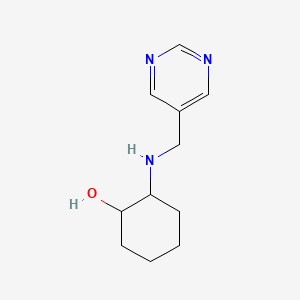
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

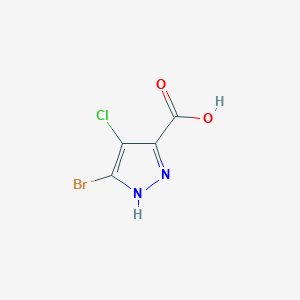
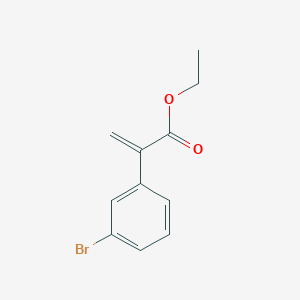




![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

